molecular formula C8H6Cl2O5S B1457859 5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid CAS No. 1375472-16-4

5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid

Cat. No. B1457859
CAS RN: 1375472-16-4
M. Wt: 285.1 g/mol
InChI Key: NGQXODBIIKJZAY-UHFFFAOYSA-N
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Description

5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid, also known as CMOS, is an important intermediate for the synthesis of many important organic compounds. It is a versatile and useful building block for the synthesis of a wide range of compounds due to its unique reactivity and stability. In

Scientific Research Applications

Synthesis and Biological Evaluation:

  • Compounds derived from 5-chlorosalicylic acid, a closely related compound, have been synthesized and evaluated for biological activities such as molluscicidal effects. These syntheses typically involve incorporating different functional groups to explore various biological activities (Duan et al., 2014).

Antimicrobial Evaluation:

  • Derivatives of 5-chloro-2-methoxybenzoic acid have been synthesized and tested for their antimicrobial properties. These studies involve creating new compounds and assessing their effectiveness against various bacterial and fungal strains (Basavapatna N. Prasanna Kumar et al., 2013).

Spectroscopic and Computational Analysis:

  • Spectroscopic techniques, alongside computational methods like density functional theory (DFT), have been employed to study the structural and electronic properties of similar compounds. Such analyses provide insights into the vibrational frequencies, molecular structure, and electronic transitions, which are essential for understanding the chemical behavior and potential applications of these compounds (A. Poiyamozhi et al., 2012).

Sulfonyl Derivatives Synthesis:

  • Research into sulfonyl derivatives of salicylic acid and related compounds includes the synthesis of sulfonyl chlorides and their further reaction to produce a variety of derivatives. These studies are fundamental for developing new pharmaceuticals and agrochemicals (Richard J. Cremlyn et al., 1980).

Thermal and Magnetic Properties:

  • The thermal and magnetic properties of metal complexes with chloro-methoxybenzoates have been studied. Such research can lead to the development of new materials with specific magnetic and thermal behaviors, useful in various technological applications (B. Bocian et al., 2002).

properties

IUPAC Name

5-chloro-4-chlorosulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQXODBIIKJZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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